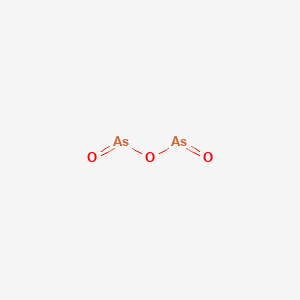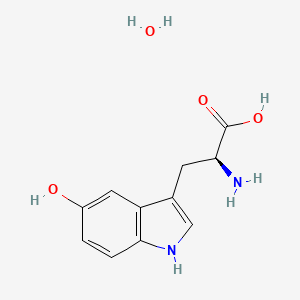
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile” is known as Methanol. Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a light, volatile, colorless, flammable liquid with a distinctive odor similar to that of ethanol (drinking alcohol). Methanol is used in various industrial applications and is a key component in the production of formaldehyde, acetic acid, and various other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods:
Catalytic Hydrogenation of Carbon Monoxide: This is the most common industrial method, where carbon monoxide reacts with hydrogen in the presence of a catalyst (typically a mixture of copper, zinc oxide, and alumina) at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]
Destructive Distillation of Wood: Historically, methanol was produced by the destructive distillation of wood, which is why it is sometimes referred to as wood alcohol.
Methane Oxidation: Methanol can also be produced by the partial oxidation of methane using oxygen or air.
Industrial Production Methods
The industrial production of methanol primarily involves the catalytic hydrogenation of carbon monoxide. The process is carried out in large-scale plants where carbon monoxide and hydrogen gases are compressed and passed over a catalyst at high temperatures (250-300°C) and pressures (50-100 atm). The reaction yields methanol, which is then purified through distillation.
Chemical Reactions Analysis
Methanol undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde, formic acid, and carbon dioxide. [ \text{CH}_3\text{OH} + \text{O}_2 \rightarrow \text{HCHO} + \text{H}_2\text{O} ] [ \text{HCHO} + \text{O}_2 \rightarrow \text{HCOOH} ] [ \text{HCOOH} + \text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]
Esterification: Methanol reacts with carboxylic acids to form esters. [ \text{RCOOH} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{H}_2\text{O} ]
Substitution: Methanol can undergo nucleophilic substitution reactions to form various derivatives, such as methyl halides. [ \text{CH}_3\text{OH} + \text{HX} \rightarrow \text{CH}_3\text{X} + \text{H}_2\text{O} ]
Scientific Research Applications
Methanol has a wide range of applications in scientific research:
Chemistry: Methanol is used as a solvent in various chemical reactions and processes. It is also a key feedstock for the production of formaldehyde, acetic acid, and other chemicals.
Biology: Methanol is used in the preservation of biological specimens and as a fixative in histology.
Medicine: Methanol is used in the production of pharmaceuticals and as a denaturant for ethanol.
Industry: Methanol is used as an antifreeze, solvent, fuel, and as a feedstock for the production of biodiesel.
Mechanism of Action
Methanol exerts its effects primarily through its metabolism in the liver. It is metabolized by the enzyme alcohol dehydrogenase to formaldehyde, which is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is toxic and can cause metabolic acidosis, visual disturbances, and other symptoms of methanol poisoning.
Comparison with Similar Compounds
Methanol is similar to other simple alcohols, such as ethanol and isopropanol. it is unique in its toxicity and its use as an industrial feedstock. Unlike ethanol, methanol is highly toxic and can cause severe poisoning even in small amounts. Similar compounds include:
Ethanol (CH₃CH₂OH):
Isopropanol (CH₃CHOHCH₃):
Methanol’s unique properties and applications make it a valuable compound in various fields of science and industry.
Properties
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,14H,5H2/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWJBIPSLXWPH-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(\C#N)/C(=O)CCl)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














